BenchChemオンラインストアへようこそ!

6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one

H3 receptor antagonist thienopyridinone regioisomer metabolic disorder drug discovery

6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one (CAS 1032707-62-2) is a heterocyclic compound belonging to the thieno[2,3-c]pyridinone class, with molecular formula C26H23NOS, molecular weight 397.53 g/mol, and MDL identifier MFCD13186722. It is explicitly disclosed in US Patent US20080146559A1 as intermediate 'V' in the synthetic pathway toward 4,5,6,7-tetrahydro-thieno[2,3-c]pyridine derivatives that function as histamine H3 receptor antagonists and/or inverse agonists for treating obesity and metabolic disorders.

Molecular Formula C26H23NOS
Molecular Weight 397.5 g/mol
CAS No. 1032707-62-2
Cat. No. B1396502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one
CAS1032707-62-2
Molecular FormulaC26H23NOS
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESC1CN(CC2C1=CC(=O)S2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H23NOS/c28-25-18-20-16-17-27(19-24(20)29-25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18,24H,16-17,19H2
InChIKeyKIURFOBHIAJEED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one (CAS 1032707-62-2): Structural Identity, Patent Pedigree, and Procurement-Relevant Specifications


6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one (CAS 1032707-62-2) is a heterocyclic compound belonging to the thieno[2,3-c]pyridinone class, with molecular formula C26H23NOS, molecular weight 397.53 g/mol, and MDL identifier MFCD13186722 . It is explicitly disclosed in US Patent US20080146559A1 as intermediate 'V' in the synthetic pathway toward 4,5,6,7-tetrahydro-thieno[2,3-c]pyridine derivatives that function as histamine H3 receptor antagonists and/or inverse agonists for treating obesity and metabolic disorders [1]. The compound features a trityl (triphenylmethyl) protecting group at the N-6 position and a ketone at the 2-position of the thienopyridinone core, distinguishing it from its non-oxidized precursor (CAS 338991-70-1) and the regioisomeric [3,2-c] analog (CAS 109904-26-9, Prasugrel Impurity H) . Commercially available at 95–98% purity (HPLC) with supporting analytical documentation (NMR, HPLC, GC) from multiple suppliers, its procurement value lies in its documented role as a key intermediate for H3 receptor-targeted drug discovery programs [2].

Why Generic Substitution Fails for 6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one: Regiochemistry, Oxidation State, and Protecting Group Specificity


Substituting this compound with a closely related analog—such as the non-oxidized precursor (CAS 338991-70-1), the [3,2-c] regioisomer (CAS 109904-26-9), or the deprotected scaffold (CAS 2006259-56-7)—introduces critical functional divergences that undermine synthetic fidelity. The [2,3-c] vs [3,2-c] ring fusion pattern, though yielding equipotent cores in certain glucose-6-phosphatase inhibitor series, directs entirely different biological target profiles: the [2,3-c] scaffold is explicitly claimed for H3 receptor modulation (obesity) in US20080146559A1, whereas the [3,2-c] scaffold is established for antiplatelet P2Y12 antagonism in Prasugrel synthesis [1]. The 2-ketone group, absent in CAS 338991-70-1, is the essential functional handle for downstream amide, urea, and sulfonamide coupling reactions at the deprotected N-6 position [2]. The trityl protecting group provides steric bulk that governs regioselectivity during synthetic transformations; its premature removal or absence (as in CAS 2006259-56-7) exposes the secondary amine, leading to undesired side reactions . These three structural features—ring fusion pattern, oxidation state, and protecting group identity—are non-interchangeable, and their combined presence in this specific compound is what enables the patent-documented synthetic route to H3 receptor antagonists.

Quantitative Differentiation Evidence for 6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one: Comparator-Anchored Data for Procurement Decisions


Regiochemical Differentiation: [2,3-c] vs [3,2-c] Thienopyridinone Core Dictates Target Pathway and Therapeutic Indication

The [2,3-c] ring fusion pattern of the target compound directs synthetic intermediates toward H3 receptor modulators for obesity, while the [3,2-c] regioisomer (CAS 109904-26-9) is utilized in Prasugrel synthesis for platelet P2Y12 antagonism. In glucose-6-phosphatase inhibitor research, both core systems demonstrated equipotent activity with IC50 values down to 140 nM, indicating that the ring fusion pattern does not affect potency within that target class but critically determines which biological target and therapeutic indication the final compounds address [1]. The target compound's [2,3-c] scaffold is explicitly claimed in US20080146559A1 for H3 receptor modulation, whereas no H3 receptor claims exist for the [3,2-c] series [2].

H3 receptor antagonist thienopyridinone regioisomer metabolic disorder drug discovery

Oxidation State Differentiation: 2-Ketone Functional Handle Enables Downstream Coupling Chemistry Absent in Non-Oxidized Precursor

The target compound possesses a ketone at the 2-position of the thienopyridinone core, which is absent in its direct precursor 6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (CAS 338991-70-1, intermediate IV in the patent). The patent explicitly states that intermediate IV is converted to intermediate V (the target compound) via oxidation using H2O2 or analogous oxidizing agents, and that V is then transformed into final active compounds through coupling with sulfonyl halogenides, acid halogenides, or carbamoyl halogenides (yielding sulfonamides, amides, or ureas, respectively) after trityl deprotection [1]. The non-oxidized precursor (CAS 338991-70-1, C26H23NS, MW 381.5) lacks the carbonyl oxygen and therefore cannot participate in these downstream coupling reactions at the 2-position, fundamentally altering the synthetic route .

synthetic intermediate amide coupling sulfonamide formation urea synthesis

Physicochemical Property Comparison: LogP and PSA Differences Between N-Trityl Protected and Deprotected Thienopyridinone Scaffolds

The target compound exhibits calculated LogP of 5.19 and polar surface area (PSA) of 45.61 Ų, with 2 hydrogen bond acceptors and 0 hydrogen bond donors . These values reflect the combined effect of the trityl group (three phenyl rings contributing lipophilicity) and the 2-ketone (contributing polarity). In comparison, the deprotected scaffold 5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one (CAS 2006259-56-7, C7H9NOS, MW 155.22) has a substantially lower LogP and different chromatographic retention behavior, impacting method development for purification and analytical quality control [1]. The high LogP of the target compound necessitates reversed-phase chromatographic conditions distinct from those used for more polar intermediates, and the trityl group's UV chromophore (λmax ~260 nm for phenyl rings) provides strong UV detection sensitivity during HPLC analysis .

LogP PSA chromatographic behavior solid-phase extraction purification

Commercial Purity and Analytical Documentation: Supplier-Specified Quality Metrics vs. Regioisomeric Impurity Standards

The target compound is commercially available at 98% purity (Min, HPLC) with moisture content ≤0.5% (Capot Chemical, CAT# 26314) and at 95% standard purity with batch-specific QC documentation including NMR, HPLC, and GC from Bidepharm (CAT# BD254911) [1]. In contrast, the [3,2-c] regioisomer CAS 109904-26-9 (Prasugrel Impurity H) is supplied at >95% purity as an ISO 17034-certified reference standard specifically for ANDA analytical method development and validation [2]. The target compound's purity specification (98% HPLC) and low moisture content are critical for its use as a synthetic intermediate where water-sensitive coupling reactions (acid halogenides, isocyanates) are employed downstream, as described in the patent [3]. The availability of 1H-NMR, MS, and HPLC documentation on request from multiple independent suppliers provides orthogonal identity confirmation.

HPLC purity NMR characterization quality control impurity profiling reference standard

Patent-Documented Synthetic Route Position: Verified Intermediate V in H3 Receptor Antagonist Synthesis with Defined Upstream and Downstream Chemistry

US Patent US20080146559A1 explicitly names the target compound as intermediate 'V' and describes its preparation from 6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (intermediate IV) via oxidation at temperatures ranging from −78°C to reflux, with H2O2 as a representative oxidizing agent and reaction times from 0.5 hours to several days [1]. The patent further specifies that intermediate V serves as the direct precursor to the final biologically active compounds of formula I (H3 receptor antagonists/inverse agonists) through coupling with sulfonyl halogenides, acid halogenides, or carbamoyl halogenides (R1-X, where X = halogenide, preferably chloride) in the presence of a base (TEA or DIPEA) in solvents such as DCM, dioxane, or THF [2]. This patent-verified synthetic role provides traceable provenance that is absent for non-patent-associated analogs, reducing the risk of purchasing intermediates with unverified synthetic utility.

patent intermediate H3 receptor antagonist obesity drug discovery synthetic route validation

Optimal Procurement Scenarios for 6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one: Evidence-Anchored Use Cases


H3 Receptor Antagonist Lead Optimization for Obesity and Metabolic Disorders

This compound is the optimal procurement choice for medicinal chemistry teams pursuing H3 receptor antagonist/inverse agonist programs for obesity, metabolic syndrome, or related neurological indications. As explicitly documented in US20080146559A1, the [2,3-c] thienopyridinone core with N-6 trityl protection is the defined intermediate V for synthesizing compounds of formula I that modulate H3 receptors [1]. The 2-ketone group enables direct coupling with diverse R1-X electrophiles (sulfonyl, acyl, carbamoyl halogenides) to generate focused libraries of sulfonamide, amide, and urea analogs for structure-activity relationship (SAR) exploration [2]. The trityl group can be removed under acidic conditions after coupling to liberate the secondary amine if required. The [3,2-c] regioisomer (CAS 109904-26-9) is not suitable for this application, as its documented utility is confined to antiplatelet (Prasugrel) pathways [3].

Kilogram-Scale Synthesis with Quality-Controlled Intermediate Sourcing

For process chemistry groups scaling up H3 antagonist synthesis, this compound is available at up to kilogram quantities with 98% HPLC purity and ≤0.5% moisture content (Capot Chemical) [1]. The controlled moisture specification is critical for downstream water-sensitive coupling reactions with acid halogenides and isocyanates, which are performed under anhydrous conditions as described in the patent [2]. Batch-specific analytical documentation (1H-NMR, HPLC, GC, MS) is available on request, enabling compliance with internal quality management systems and regulatory documentation requirements for preclinical development [3]. The trityl chromophore (λmax ~260 nm) provides robust UV detection for in-process HPLC monitoring.

Thienopyridinone Scaffold Diversification via Regioselective Chemistry

This compound is the preferred starting material for synthetic methodology groups exploring regioselective functionalization of the thieno[2,3-c]pyridinone scaffold. The trityl protecting group at N-6 sterically shields the tertiary amine, directing electrophilic reactions to the 2-position or the thiophene ring, while the 2-ketone provides a distinct reactivity handle (enolate chemistry, condensation) not present in the non-oxidized precursor CAS 338991-70-1 [1]. Researchers comparing [2,3-c] vs. [3,2-c] scaffold reactivity will find both the target compound and its regioisomer (CAS 109904-26-9) commercially available, though the literature indicates that the [2,3-c] core is less explored for anticancer applications, presenting an opportunity for novel scaffold investigations—as evidenced by recent Hsp90 inhibitor studies on thieno[2,3-c]pyridine derivatives [2].

Reference Standard for Impurity Profiling in Thienopyridinone-Based Drug Development

While CAS 109904-26-9 serves as Prasugrel Impurity H for [3,2-c]-based drugs, the target compound (CAS 1032707-62-2) is the appropriate reference marker for [2,3-c]-based pharmaceutical development programs—particularly for H3 receptor antagonists entering preclinical development. Its distinct retention time (governed by LogP 5.19 and PSA 45.61 Ų) enables its use as a system suitability standard in HPLC method development for monitoring residual trityl-protected intermediates in final API [1]. The compound's well-characterized properties (exact mass 397.15003553 g/mol, InChIKey KIURFOBHIAJEED-UHFFFAOYSA-N) support unambiguous LC-MS identification [2].

Quote Request

Request a Quote for 6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.